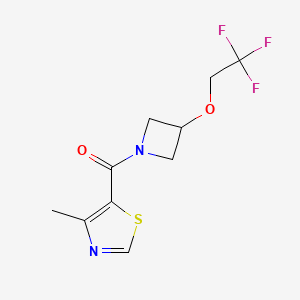

(4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, commonly known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. This inhibition results in increased levels of endocannabinoids, leading to various biochemical and physiological effects.

Scientific Research Applications

1. Chemical Synthesis and Reactivity

Research on compounds related to azetidinones, including those with structures similar to (4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone, has mainly focused on their synthesis and reactivity. For instance, studies have investigated the reactions of various azetidinone derivatives with different reagents, leading to the formation of a range of products with potential applications in chemical synthesis and pharmaceutical development. These reactions typically involve transformations such as ring-opening, ring expansion, and the formation of new functional groups, which are key steps in the synthesis of more complex molecules (Corbett & Stoodley, 1974) (Dejaegher & de Kimpe, 2004) (Askar, Ali & Al-Mouamin, 2016).

2. Crystallography and Structural Analysis

Another significant area of research involves the structural analysis and crystallography of compounds structurally akin to this compound. These studies often focus on determining the molecular structure and conformation of compounds using techniques such as X-ray diffraction. The insights gained from these studies are crucial for understanding the chemical properties and potential applications of these compounds. Additionally, computational methods like density functional theory (DFT) are used to predict and analyze molecular structures, providing valuable information for the design and synthesis of new compounds with desired properties (Cao, Dong, Shen & Dong, 2010) (Huang, Yang, Wu, Yang, Chen, Chai & Zhao, 2021).

Mechanism of Action

Target of Action

The primary targets of the compound (4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone are currently unknown. The compound is a derivative of thiazole, a heterocyclic organic compound that has been associated with a wide range of biological activities . .

Mode of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . The downstream effects of these interactions are yet to be determined.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

properties

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2S/c1-6-8(18-5-14-6)9(16)15-2-7(3-15)17-4-10(11,12)13/h5,7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZLNNFSFYGHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CC(C2)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-3-(2-methylallyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2633814.png)

![N-(2-methoxyphenyl)-5-methyl-2-phenyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2633818.png)

![7-(Prop-2-enoyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B2633819.png)

![N-(4-bromobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2633820.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(4-propoxyphenyl)furan-2-carboxamide](/img/structure/B2633832.png)